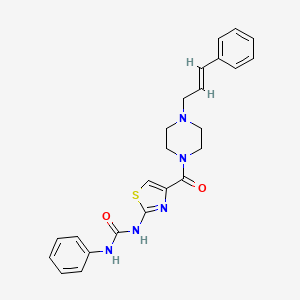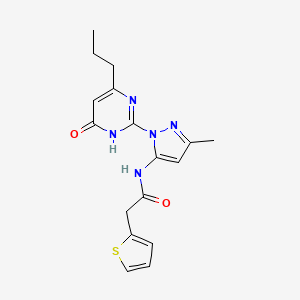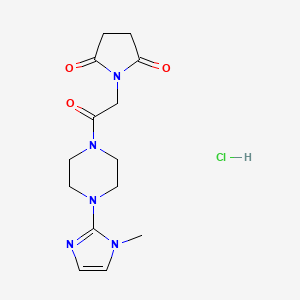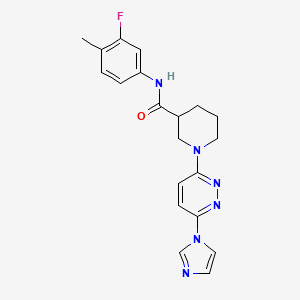![molecular formula C20H24ClFN4O B2977472 2-Chloro-N-[1-[2-(4-ethylpiperazin-1-yl)-5-fluorophenyl]ethyl]pyridine-4-carboxamide CAS No. 1365627-89-9](/img/structure/B2977472.png)
2-Chloro-N-[1-[2-(4-ethylpiperazin-1-yl)-5-fluorophenyl]ethyl]pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-[1-[2-(4-ethylpiperazin-1-yl)-5-fluorophenyl]ethyl]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C20H24ClFN4O and its molecular weight is 390.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
N-dealkylation of Arylpiperazine Derivatives
Arylpiperazine derivatives, including the specified chemical structure, have found clinical applications primarily in the treatment of depression, psychosis, or anxiety. These compounds undergo extensive metabolism, including CYP3A4-dependent N-dealkylation to 1-aryl-piperazines, which exhibit a variety of serotonin receptor-related effects in humans and animals. The metabolites distribute extensively in tissues, including the brain, which is the target site for most arylpiperazine derivatives, and are biotransformed primarily by CYP2D6-dependent oxidation. The review by Caccia (2007) provides insights into the disposition and metabolism of these derivatives, which is essential for understanding their pharmacological actions and potential scientific research applications beyond their known clinical uses (Caccia, 2007).
Pharmacophore Design for p38α MAP Kinase Inhibitors
The compound is structurally related to synthetic compounds with a tri- and tetra-substituted imidazole scaffold known as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase, responsible for proinflammatory cytokine release. This review by Scior et al. (2011) describes the design, synthesis, and activity studies of these inhibitors, highlighting the importance of aryl-piperazinyl derivatives in developing new pharmacotherapies for inflammatory diseases (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Stereochemistry of Phenylpiracetam
Investigations into the stereochemistry of phenylpiracetam, a structural analog of piracetam with a pyrrolidin-2-one pharmacophore, suggest that the configuration of stereocenters directly relates to biological properties. This review emphasizes the pharmacological advantages of specific enantiomers, underscoring the potential for the development of novel central nervous system (CNS) acting drugs based on such structures (Veinberg et al., 2015).
Functional Chemical Groups in CNS Drug Synthesis
A review by Saganuwan (2017) focuses on functional chemical groups, including heterocycles with nitrogen, sulfur, and oxygen, which form a significant class of organic compounds with CNS activity. This review identifies potential lead molecules for synthesizing compounds with CNS activity, relevant to exploring novel scientific applications for compounds like 2-Chloro-N-[1-[2-(4-ethylpiperazin-1-yl)-5-fluorophenyl]ethyl]pyridine-4-carboxamide (Saganuwan, 2017).
Functionalized Quinazolines and Pyrimidines for Optoelectronic Materials
The review by Lipunova et al. (2018) illustrates the incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems for the creation of novel optoelectronic materials. This application demonstrates the versatility of arylpiperazine derivatives in fields beyond pharmacology, extending to materials science (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Propiedades
IUPAC Name |
2-chloro-N-[1-[2-(4-ethylpiperazin-1-yl)-5-fluorophenyl]ethyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClFN4O/c1-3-25-8-10-26(11-9-25)18-5-4-16(22)13-17(18)14(2)24-20(27)15-6-7-23-19(21)12-15/h4-7,12-14H,3,8-11H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJKZBGUVUYZLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)F)C(C)NC(=O)C3=CC(=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-2-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)ethenesulfonamide](/img/structure/B2977390.png)



![3-ethyl-2-[(2-phenylethyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2977398.png)
![2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-phenylacetamide](/img/structure/B2977401.png)

![Tert-butyl 2,3,4,5,6,7,8,8a-octahydro-1H-cyclohepta[b]pyrrole-3a-carboxylate](/img/structure/B2977406.png)


![2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2977410.png)

